An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazol-3(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazol-3(2H)-one, a heterocyclic organic compound, and its derivatives are of significant interest in the fields of medicinal chemistry and materials science. The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-pyrazol-3(2H)-one, detailed experimental protocols for their determination, and an exploration of its synthesis and potential biological relevance.
Tautomerism
A critical aspect of the chemistry of 1-Methyl-1H-pyrazol-3(2H)-one is its existence in tautomeric forms. It is in equilibrium with its tautomer, 1-methyl-1H-pyrazol-3-ol. The predominant form can be influenced by the solvent, pH, and whether the compound is in a solid or solution state. This tautomerism is a key consideration for its reactivity, spectroscopic characterization, and biological interactions.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Methyl-1H-pyrazol-3(2H)-one.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| CAS Number | 52867-35-3 | PubChem[1] |
| Melting Point | 126-127 °C | MySkinRecipes[2] |
| Boiling Point | Not experimentally determined | - |
| Aqueous Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| LogP (XLogP3-AA) | -0.1 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general procedures applicable to organic compounds like 1-Methyl-1H-pyrazol-3(2H)-one.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
Procedure:
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A small amount of the finely powdered 1-Methyl-1H-pyrazol-3(2H)-one is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
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The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (for liquids)
While 1-Methyl-1H-pyrazol-3(2H)-one is a solid at room temperature, a general procedure for determining the boiling point of a liquid is provided for context.
Apparatus:
-
Thiele tube or a small test tube with a side arm
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Capillary tube (sealed at one end)
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Thermometer
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Heating mantle or Bunsen burner
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Liquid paraffin or other suitable heating bath fluid
Procedure:
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A small amount of the liquid is placed in the test tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid.
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The test tube is attached to a thermometer and heated gently in the Thiele tube containing the heating fluid.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is stopped, and the liquid is allowed to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Apparatus:
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Scintillation vials or flasks with screw caps
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Shaker or rotator
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer
Procedure:
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An excess amount of solid 1-Methyl-1H-pyrazol-3(2H)-one is added to a known volume of deionized water in a vial.
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The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is centrifuged to separate the undissolved solid.
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A known volume of the supernatant is carefully removed and diluted.
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The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry, by comparing to a standard curve of known concentrations.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a suitable electrode
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Burette
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Beaker
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Magnetic stirrer and stir bar
Procedure:
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A known amount of 1-Methyl-1H-pyrazol-3(2H)-one is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
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The pH of the solution is measured after each addition of the titrant.
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A titration curve is constructed by plotting the pH versus the volume of titrant added.
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The pKa is determined from the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
Apparatus:
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Separatory funnel or vials
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n-Octanol and water (mutually saturated)
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Shaker
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Analytical instrument (e.g., HPLC, UV-Vis)
Procedure:
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A known amount of 1-Methyl-1H-pyrazol-3(2H)-one is dissolved in a mixture of pre-saturated n-octanol and water.
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The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
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The mixture is allowed to stand until the two phases have completely separated.
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The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Synthesis and Reactivity
The synthesis of 1-Methyl-1H-pyrazol-3(2H)-one can be achieved through the cyclization of appropriate precursors. A common synthetic route involves the reaction of a β-ketoester with methylhydrazine.
Caption: A generalized workflow for the synthesis of 1-Methyl-1H-pyrazol-3(2H)-one.
The pyrazolone ring is a versatile scaffold for further chemical modifications. The active methylene group at the C4 position is particularly reactive towards electrophiles, allowing for the introduction of various functional groups.
Biological Context and Signaling Pathways
Pyrazolone derivatives have been shown to possess a wide array of biological activities, with many acting as potent antioxidants. Some derivatives, like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are known to exert their neuroprotective effects by scavenging free radicals and modulating key signaling pathways involved in oxidative stress response.[3] A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Potential signaling pathways modulated by pyrazolone derivatives.
Conclusion
1-Methyl-1H-pyrazol-3(2H)-one is a compound with significant potential, stemming from the versatile chemistry of the pyrazolone core. While a complete experimental physicochemical profile is not yet fully documented in publicly available literature, this guide provides the foundational knowledge and standardized methodologies for its comprehensive characterization. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its potential applications in drug development and other scientific disciplines.
References
- 1. 1-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 11423563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
